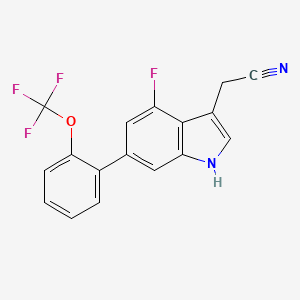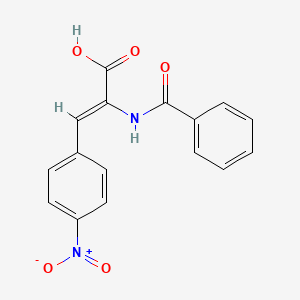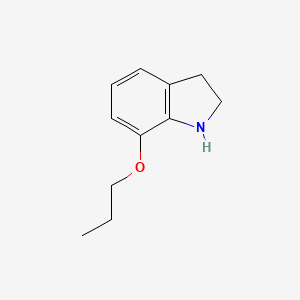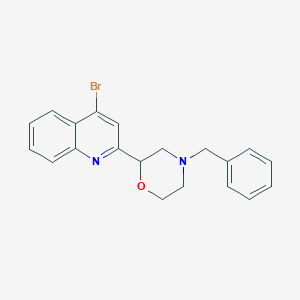
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a bromoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the bromoquinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
化学反応の分析
Types of Reactions
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: De-brominated morpholine derivatives.
Substitution: Amino or thio-substituted morpholine derivatives.
科学的研究の応用
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
作用機序
The mechanism of action of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoquinoline moiety can intercalate with DNA, disrupting its function, while the morpholine ring can interact with protein targets, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 4-Benzyl-2-(4-chloroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-fluoroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-iodoquinolin-2-yl)morpholine
Uniqueness
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts .
特性
分子式 |
C20H19BrN2O |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
4-benzyl-2-(4-bromoquinolin-2-yl)morpholine |
InChI |
InChI=1S/C20H19BrN2O/c21-17-12-19(22-18-9-5-4-8-16(17)18)20-14-23(10-11-24-20)13-15-6-2-1-3-7-15/h1-9,12,20H,10-11,13-14H2 |
InChIキー |
VFXCWZWPZYLYFI-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


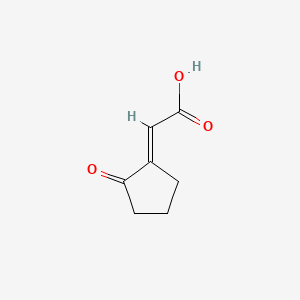
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
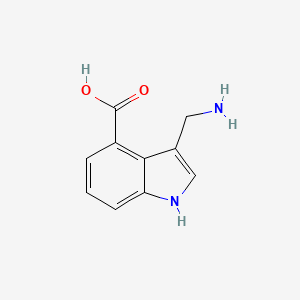
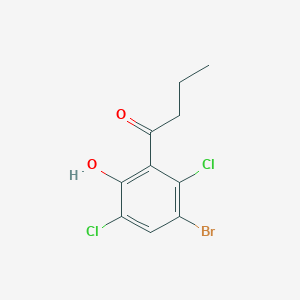

amine](/img/structure/B13078248.png)
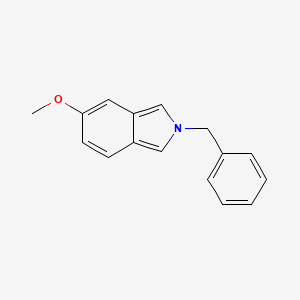
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)

![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
